molecular formula C25H26N2O3 B2736934 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one CAS No. 681837-83-2

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one

Cat. No.: B2736934
CAS No.: 681837-83-2
M. Wt: 402.494
InChI Key: XXADYSWQCJQRIQ-UHFFFAOYSA-N
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Description

The compound 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one features a coumarin core (chromen-2-one) substituted at the 3-position with a piperazine-carbonyl-2,6-dimethylphenyl moiety and at the 8-position with an allyl (prop-2-en-1-yl) group. The coumarin scaffold is renowned for its biological activities, including anticoagulant, antimicrobial, and anticancer effects . The piperazine moiety, a common pharmacophore, enhances interactions with biological targets such as neurotransmitter receptors . The allyl substituent may influence metabolic stability and π-π stacking interactions due to its unsaturated nature.

Properties

IUPAC Name

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-4-7-19-10-6-11-20-16-21(25(29)30-23(19)20)24(28)27-14-12-26(13-15-27)22-17(2)8-5-9-18(22)3/h4-6,8-11,16H,1,7,12-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXADYSWQCJQRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)CC=C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the chromen-2-one core, followed by the introduction of the allyl group through an allylation reaction. The piperazino carbonyl group is then introduced via a nucleophilic substitution reaction, where 4-(2,6-dimethylphenyl)piperazine reacts with an appropriate carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a chromenone backbone modified with a piperazine moiety and a prop-2-en-1-yl group. The structure can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • IUPAC Name : 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activities. A study demonstrated that compounds with similar structures were effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing promising results comparable to standard antibiotics .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. A related study on piperazine derivatives indicated their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways . This positions the compound as a candidate for further investigation in treating inflammatory diseases.

Antimicrobial Screening

A comprehensive study evaluated the antimicrobial efficacy of various piperazine derivatives, including the target compound. The results indicated that derivatives similar to This compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets involved in disease mechanisms. These studies suggest that the compound may interact effectively with specific receptors or enzymes relevant in disease pathways, supporting its potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues include:

HBK Series (HBK14–HBK19) (): These piperazine derivatives feature phenoxyalkyl chains and 2-methoxyphenyl groups. Unlike the target compound, they lack a coumarin core and instead focus on ether-linked phenoxy substituents. For example, HBK14 has a (2,6-dimethylphenoxy)ethoxyethyl chain, which may reduce lipophilicity compared to the target compound’s 2,6-dimethylphenyl-carbonyl group. The HBK series is formulated as hydrochloride salts, enhancing water solubility, whereas the neutral target compound may exhibit higher membrane permeability .

7-Hydroxy-4-methyl-8-(piperazine)chromen-2-ones (): These coumarin derivatives directly link piperazine at the 8-position.

1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone (): This phenylpiperazine derivative includes a reactive chloroethanone group. The target compound’s carbonyl linkage to 2,6-dimethylphenyl offers a more stable and sterically hindered structure, possibly reducing off-target interactions .

Physicochemical Properties
Compound Core Structure Key Substituents Molecular Weight (g/mol) logP* Hydrogen Bond Donors/Acceptors
Target Compound Coumarin 8-Allyl, 3-(2,6-dimethylphenyl-piperazine-carbonyl) ~453.5 ~3.8 1 Donor, 6 Acceptors
HBK14 Piperazine Phenoxyethoxyethyl, 2-methoxyphenyl ~438.9 ~2.5 1 Donor, 5 Acceptors
7-Hydroxy-4-methyl-8-piperazine coumarin Coumarin 7-Hydroxy, 4-methyl, 8-piperazine ~330.4 ~1.2 2 Donors, 6 Acceptors
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Piperazine Chloroethanone, phenyl ~268.7 ~2.1 0 Donors, 3 Acceptors

**Estimated using Molinspiration®.

Key Observations :

  • The target compound’s higher logP (~3.8) suggests superior lipophilicity, favoring blood-brain barrier penetration compared to HBK14 and polar coumarins.
  • The allyl group may reduce crystallinity compared to the HBK series, enhancing solubility in organic solvents.

Biological Activity

The compound 3-[4-(2,6-dimethylphenyl)piperazine-1-carbonyl]-8-(prop-2-en-1-yl)-2H-chromen-2-one is a member of the chromenone family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone core with a piperazine moiety and an allyl group. The structural formula can be represented as follows:

C19H22N2O3\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}

This structure contributes to its solubility and interaction with various biological targets, enhancing its pharmacological profile.

Pharmacological Activity

1. Anticancer Activity:
Research indicates that chromenone derivatives exhibit significant anticancer properties. A study demonstrated that similar compounds can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of Bcl-2 family proteins. The specific mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest at the G2/M phase .

2. Antimicrobial Properties:
Chromone derivatives have been reported to possess antimicrobial activity against various pathogens. For instance, compounds structurally related to this compound have shown efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Neuroprotective Effects:
Some studies suggest that piperazine-containing compounds can exert neuroprotective effects via modulation of neurotransmitter systems. This includes potential applications in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing oxidative stress .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Modulation: Interaction with various receptors (e.g., serotonin or dopamine receptors) could mediate its neuroprotective effects.
  • Oxidative Stress Reduction: By acting as an antioxidant, it may help mitigate oxidative damage in cells.

Research Findings

Recent studies have provided insights into the biological activity of similar compounds:

CompoundActivity TypeIC50 ValueReference
Chromenone AAnticancer (Caco-2)31.9 µM
Piperazine Derivative BAntimicrobial (E. coli)16 µg/mL
Chromenone CNeuroprotective (PC12 cells)Not specified

Case Studies

Case Study 1: Anticancer Activity
In vitro studies on a related chromenone revealed that it significantly reduced cell viability in Caco-2 colon cancer cells, with an IC50 value demonstrating potent anticancer effects. The study indicated that the compound induced apoptosis through mitochondrial pathways, highlighting its potential for cancer therapy.

Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various chromenones against multi-drug resistant strains of bacteria. The findings suggested that certain structural modifications enhanced efficacy, making them promising candidates for developing new antibiotics.

Q & A

Basic: What are common synthetic strategies for preparing this coumarin-piperazine hybrid compound?

Methodological Answer:
The synthesis typically involves:

Coumarin Core Formation : Condensation of 7-hydroxy-4-methylcoumarin with formaldehyde under reflux in ethanol to introduce the prop-2-en-1-yl group at position 8 .

Piperazine Moiety Attachment : Reaction of the activated coumarin intermediate with 4-(2,6-dimethylphenyl)piperazine via nucleophilic acyl substitution, often using coupling agents like EDCI/HOBt in anhydrous DCM .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from acetone to achieve >95% purity .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., allyl group at C8, piperazine coupling at C3) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 433.2124) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks (using SHELXL for refinement) .

Advanced: How can contradictions in biological activity data (e.g., varying IC50 values) be resolved?

Methodological Answer:
Address discrepancies by:

Standardized Assays : Repeating assays under controlled conditions (e.g., pH 7.4, 37°C) using validated cell lines .

Structural Analog Comparison : Synthesizing derivatives with modified substituents (e.g., replacing allyl with methoxy) to isolate structure-activity relationships (SAR) .

Meta-Analysis : Cross-referencing data with similar coumarin-piperazine hybrids to identify trends (e.g., logP vs. cytotoxicity correlations) .

Advanced: What methodologies optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Fragment-Based Design : Systematically modifying substituents (e.g., allyl → propargyl, dimethylphenyl → chlorophenyl) to assess steric/electronic effects .

Molecular Docking : Using AutoDock Vina to predict binding affinities to targets like carbonic anhydrase IX .

Pharmacophore Modeling : Identifying critical interaction points (e.g., hydrophobic piperazine ring, hydrogen-bonding carbonyl) .

Advanced: What reaction conditions are optimal for scaling up synthesis without compromising yield?

Methodological Answer:
Scale-up protocols include:

  • Microwave-Assisted Synthesis : Reducing reaction time from 6 hours to 45 minutes at 100°C .
  • Continuous Flow Chemistry : Achieving 85% yield for the piperazine coupling step with real-time HPLC monitoring .
  • Solvent Optimization : Replacing DCM with THF/water biphasic systems to improve safety and reduce costs .

Advanced: How can hydrogen-bonding patterns in the crystal structure inform drug design?

Methodological Answer:
Use graph set analysis (Etter’s rules) to:

Identify robust hydrogen-bond motifs (e.g., R22(8)R_2^2(8) patterns between carbonyl and piperazine N-H) .

Predict solubility and stability trends based on packing efficiency .

Guide co-crystallization with excipients for formulation studies .

Advanced: How is the SHELX software suite applied in structural refinement?

Methodological Answer:

Data Processing : Use SHELXC/D/E for phase determination from high-resolution (<1.2 Å) data .

Refinement : SHELXL for anisotropic displacement parameters and twin refinement (BASF parameter adjustment) .

Validation : WinGX/ORTEP for visualizing thermal ellipsoids and hydrogen-bond networks .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

Assay Type Protocol Key Findings
Anticancer MTT assay on HCT-116 cells (72h incubation)IC50 = 12.3 µM
Antimicrobial Broth microdilution (24h, 37°C)MIC = 64 µg/mL against S. aureus
Enzyme Inhibition Fluorescence-based CA IX inhibition assayKi = 8.2 nM

Advanced: How can researchers design analogs to improve metabolic stability?

Methodological Answer:

Bioisosteric Replacement : Swap the allyl group with cyclopropyl (reducing CYP450 oxidation) .

Prodrug Strategy : Introduce ester moieties at the piperazine nitrogen for controlled release .

Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .

Advanced: What synthons enable selective functionalization of the coumarin core?

Methodological Answer:

Position Reagents/Conditions Product
C3 Piperazine + EDCI/HOBt, DCM, RTPiperazine-carbonyl derivative
C8 Propargyl bromide, K2CO3, DMF, 60°CAlkynylated coumarin
C6 HNO3/H2SO4, 0°C → nitro derivative Nitrated intermediate for SAR studies

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